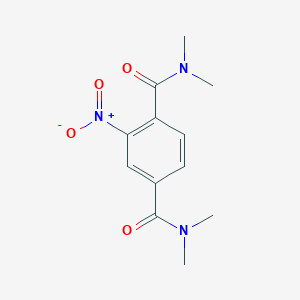

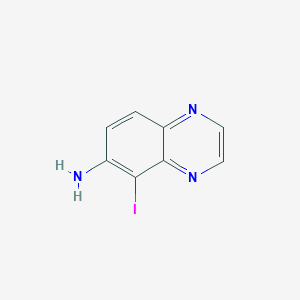

N,N,N',N'-Tetramethyl-2-nitroterephthalamide

Übersicht

Beschreibung

TMEDA is a chemical compound with the formula (CH3)2NCH2CH2N(CH3)2. This species is derived from ethylenediamine by replacement of the four amine hydrogens with four methyl groups . It is a colorless liquid, although old samples often appear yellow . Its odor is similar to that of rotting fish .

Synthesis Analysis

TMEDA is widely employed as a ligand for metal ions. It forms stable complexes with many metal halides, e.g., zinc chloride and copper (I) iodide, giving complexes that are soluble in organic solvents .Molecular Structure Analysis

The molecular structure of TMEDA is (CH3)2NCH2CH2N(CH3)2 . It serves as a bidentate ligand in its complexes .Chemical Reactions Analysis

When mixed with n-butyllithium, TMEDA’s nitrogen atoms coordinate to the lithium, forming a cluster of higher reactivity than the tetramer or hexamer that n-butyllithium normally adopts .Physical And Chemical Properties Analysis

TMEDA is a colorless liquid with a fishy, ammoniacal odor . It has a density of 0.7765 g mL−1 (at 20 °C), a melting point of −58.6 °C, and a boiling point of 121.1 °C . It is miscible in water .Wissenschaftliche Forschungsanwendungen

1. Analysis of Nitrous Oxide Effects on EEG

Rampil et al. (1998) studied the impact of Nitrous Oxide (N2O) on electroencephalographic (EEG) variables, including the bispectral index (BIS). They observed changes in EEG during N2O administration, reflecting some pharmacologic effect, while subjects remained responsive throughout the study, indicating N2O as a weak sedative at tested concentrations (Rampil et al., 1998).

2. Teratogenicity of Nitrous Oxide

Fujinaga (2001) explored the teratogenic effects of Nitrous Oxide (N2O) in experimental animals. The study indicated that N2O-induced methionine synthase inhibition and sympathomimetic effects are major factors contributing to teratogenic outcomes (Fujinaga, 2001).

3. Nitrous Oxide's Impact on Slow EEG Oscillations

Foster and Liley (2011) investigated Nitrous Oxide (N2O) and its effects on human EEG. They found that rather than enhancing high-frequency EEG power, N2O suppresses power in low-frequency bands typically associated with sedation/hypnosis (Foster & Liley, 2011).

4. Gas-phase Reaction with Naphthalene and N2O5

Pitts et al. (1985) studied the gas-phase reactions of N2O3 with naphthalene. They observed that naphthalene reacts with N2O5, producing significant yields of nitronaphthalenes, which are procarcinogenic (Pitts et al., 1985).

5. Nitroxides as Probes for EPR Oximetry

Shen et al. (2002) studied the properties of several isoindoline nitroxides in cells. They found these nitroxides to be useful for electron paramagnetic resonance (EPR) studies in viable systems, especially for oximetry (Shen et al., 2002).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

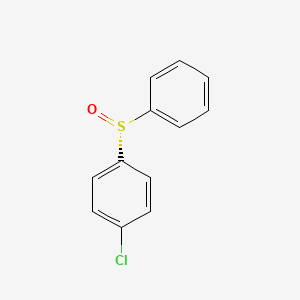

1-N,1-N,4-N,4-N-tetramethyl-2-nitrobenzene-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c1-13(2)11(16)8-5-6-9(12(17)14(3)4)10(7-8)15(18)19/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYZFHPNOSSUKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C=C1)C(=O)N(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hcl](/img/structure/B3116589.png)

![(4S,4'S)-2,2'-Cyclohexylidenebis[4,5-dihydro-4-phenyloxazole]](/img/structure/B3116638.png)